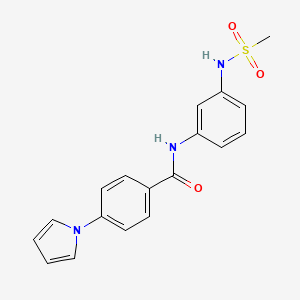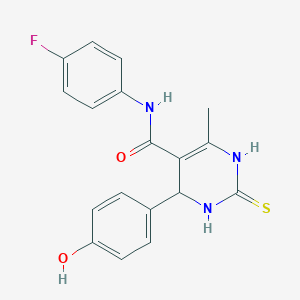![molecular formula C23H21N3O5S B6577578 N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-nitro-2-oxo-2H-chromene-3-carboxamide CAS No. 372184-29-7](/img/structure/B6577578.png)
N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-nitro-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-nitro-2-oxo-2H-chromene-3-carboxamide” is a complex organic compound. It contains an adamantane core, which is a type of diamondoid, and is known for its stability and unique geometric structure . The compound also includes a thiazole ring, which is a heterocyclic compound with potential biological activity .
Synthesis Analysis
The synthesis of adamantane derivatives often involves reactions in sulfuric acid media . For example, N-Adamantylated amides have been synthesized from 1-adamantyl nitrate . The reactions were carried out in the sulfuric acid media . The proposed method is usefulness for the preparation of antiviral drug tromanta-dine . A number of new cage aminoamides have been synthesized by reactions of N-(1-adamantyl)-2-chloroacet-amide with nitrogen-containing nucleophiles .Molecular Structure Analysis
The molecular structure of adamantane derivatives can be quite complex. For example, in some structures, the N–H⋯N hydrogen bond was found to be stronger among other noncovalent interactions . The H–H bonding showed a closed shell in nature and played significant roles in the stabilization of these crystal structures .Chemical Reactions Analysis
Adamantane derivatives are known for their high reactivity, which makes them useful as starting materials for the synthesis of various functional adamantane derivatives . For example, unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives can vary widely. For example, some adamantane derivatives are known to adopt synclinal conformation . In addition, the orientation of the amino group can differ in non-halogenated structures .Aplicaciones Científicas De Investigación
Antiviral Activity
NSC675794 has demonstrated antiviral potential, particularly against the dengue virus (DENV). Researchers synthesized a hybrid compound, N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide , by reacting amantadine (a known DENV inhibitor) with 4-(chlorosulfonyl)benzoic acid. This hybrid compound exhibited significant anti-DENV serotype 2 activity with low cytotoxicity . Further studies could explore its efficacy against other viruses.
Medicinal Chemistry
The synthesis of NSC675794 derivatives involves structural features from both amantadine and benzsulfonamide compounds. These hybrids offer a dual-acting approach, potentially enhancing drug development. Compound 3 (N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide) showed promising anti-DENV activity and warrants further investigation . Researchers can explore modifications to optimize its pharmacological properties.
Crystallography and Structural Studies
Three-dimensional X-ray diffraction studies suggest that the adamantyl moiety in NSC675794 can serve as an efficient building block for synthesizing related compounds. For instance, 2-oxopropyl benzoate derivatives with synclinal conformation have been explored . Investigating the crystal structures of NSC675794 derivatives can provide insights into their interactions and stability.
Peptidomimetics and Drug Design
NSC675794 derivatives may serve as building blocks for designing conformationally restricted peptidomimetics. These mimics can mimic peptide structures and potentially modulate biological processes. Researchers can explore their use in drug design and targeted therapies .
Biological Mechanisms
Understanding the mechanisms of action is crucial. NSC675794 derivatives, such as compound 3, exhibit anti-DENV activity. Molecular docking studies and biological results suggest potential modes of action. Investigating these mechanisms can guide further drug development .
Interdisciplinary Research
NSC675794 bridges medicinal chemistry, virology, and structural biology. Its applications extend beyond virology, making it relevant for interdisciplinary studies. Researchers can collaborate across fields to explore its full potential.
Feel free to explore more about this fascinating compound in scientific literature or consult specialized databases like Google Scholar for further insights . If you have any specific questions or need additional details, feel free to ask!
Mecanismo De Acción
Direcciones Futuras
The future directions for research on adamantane derivatives are promising. Given their high reactivity and potential biological activity, these compounds could be used as starting materials for the synthesis of various functional adamantane derivatives, including monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Propiedades
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-6-nitro-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S/c27-20(17-7-15-6-16(26(29)30)1-2-18(15)31-21(17)28)25-22-24-19(11-32-22)23-8-12-3-13(9-23)5-14(4-12)10-23/h1-2,6-7,11-14H,3-5,8-10H2,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMNVICFUYUJKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)C5=CC6=C(C=CC(=C6)[N+](=O)[O-])OC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-nitro-2-oxo-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(2-oxopiperidin-1-yl)phenyl]-1-(2-phenylethyl)urea](/img/structure/B6577495.png)
![1-[5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B6577502.png)
![1-[(4-fluorophenyl)methyl]-3-[3-(4-phenylpiperazin-1-yl)propyl]urea](/img/structure/B6577504.png)
![1-[(3,4-dimethoxyphenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B6577509.png)
![1-[(4-fluorophenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B6577518.png)
![1-[(4-methoxyphenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B6577526.png)
![3-cyclopropyl-1-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B6577536.png)
![1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577541.png)

![3-methyl-7-[(3-methylphenyl)methyl]-8-[(1-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577561.png)

![2-(4-chlorophenoxy)-2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide](/img/structure/B6577573.png)
![N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6577581.png)
![3,4-difluoro-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577601.png)